Tirilazad
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O2/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3/t26-,29-,31+,35-,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKASMJPSJDQKY-RBFSKHHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869521 | |
| Record name | Tirilazad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110101-66-1 | |
| Record name | Tirilazad | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110101-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tirilazad [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110101661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirilazad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13050 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tirilazad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIRILAZAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD064E883I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Research of Tirilazad at Molecular and Cellular Levels
Elucidation of Antioxidant Mechanisms
The antioxidant properties of Tirilazad are central to its function. It operates through multiple pathways to counteract oxidative stress, which involves an imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive products. nih.govmdpi.com
This compound is recognized as a potent free radical scavenger. nih.govnih.gov This class of compounds can react with highly reactive free radicals to form more stable molecules, thereby neutralizing their capacity to damage cellular components. taylorandfrancis.com
Reactive Oxygen Species (ROS) are byproducts of normal metabolic processes and can cause significant cellular damage if their levels become excessive. frontiersin.org this compound functions as a scavenger of these reactive oxygen intermediates, contributing to its cytoprotective effects. nih.gov Its ability to neutralize ROS is a key aspect of its antioxidant profile, helping to mitigate the damaging cascade of events initiated by oxidative stress. nih.govresearchgate.net
The hydroxyl radical (OH•) is one of the most reactive and damaging ROS. Research indicates that this compound can mitigate the harmful effects of this radical through a dual mechanism. It can directly scavenge hydroxyl radicals that have already formed. ahajournals.orgnih.gov Furthermore, it has been shown to reduce the formation of hydroxyl radicals, potentially by inhibiting the iron-catalyzed Fenton reaction, which is a significant source of these radicals in biological systems. nih.gov There is also some evidence that in the process of scavenging a hydroxyl radical, this compound is converted into a metabolite that is an even more effective lipid antioxidant. nih.gov
Inhibition of Lipid Peroxidation Pathways
By effectively scavenging key radical species, this compound acts as a potent inhibitor of lipid peroxidation pathways. nih.govnih.gov This inhibition has been demonstrated in various experimental models. For instance, in human dermal fibroblasts subjected to UVA-induced oxidative stress, this compound was shown to prevent the increase of malondialdehyde (MDA), a key marker of lipid peroxidation. nih.gov Similarly, in a model of peroxynitrite toxicity, this compound inhibited the increase of phosphatidylethanolamine (B1630911) hydroperoxide (PEOOH) but did not affect the formation of nitrotyrosine, suggesting its protective effects are due to the inhibition of membrane-localized lipid peroxidation rather than the nitration of tyrosine residues. nih.govuky.edu Further evidence comes from studies on stored erythrocytes, where this compound reduced the formation of F2-isoprostanes, another indicator of lipid peroxidation. nih.gov
| Marker | Experimental Model | Observed Effect of this compound | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | UVA-irradiated human dermal fibroblasts | Inhibited increase in MDA levels | nih.gov |
| Phosphatidylethanolamine hydroperoxide (PEOOH) | Cerebellar granule cells exposed to peroxynitrite | Inhibited peroxynitrite-induced increase | nih.govuky.edu |
| F2-isoprostanes | Stored human erythrocytes | Decreased formation during storage | nih.gov |
The structural integrity of the cell membrane is crucial for its function, and lipid peroxidation can severely compromise this integrity. nih.govresearchgate.net this compound contributes to the preservation of membrane integrity not only by inhibiting lipid peroxidation but also through direct physical interaction with the membrane. nih.govnih.gov As a lipid-soluble molecule, this compound inserts itself into the lipid bilayer of the cell membrane. nih.govresearchgate.net
This incorporation has several stabilizing effects. The positively charged piperazine (B1678402) nitrogen of this compound is thought to interact with the negatively charged phosphate (B84403) head groups of the membrane phospholipids (B1166683). researchgate.net This interaction compresses the phospholipid head groups, decreasing membrane fluidity and increasing its surface viscosity. nih.govresearchgate.net By making the membrane more stable and less fluid, this compound restricts the movement and interaction of lipid peroxyl radicals within the membrane, further hindering the propagation of lipid peroxidation. researchgate.net This membrane stabilization helps to preserve cellular function and protects against damage. For example, in stored red blood cells, this compound was found to significantly retard the formation of osmotically fragile cells, a consequence of membrane degradation. nih.gov
| Mechanism | Description | Reference |
|---|---|---|
| Radical Scavenging | Directly neutralizes reactive oxygen species, including hydroxyl and lipid peroxyl radicals. | ahajournals.orgnih.govnih.govnih.gov |
| Inhibition of Radical Formation | Reduces the generation of hydroxyl radicals, possibly by inhibiting iron-catalyzed reactions. | ahajournals.orgnih.gov |
| Membrane Stabilization | Incorporates into the lipid bilayer, decreasing fluidity and restricting the movement of lipid radicals. | nih.govresearchgate.net |
| Preservation of Endogenous Antioxidants | Helps maintain levels of other antioxidants, such as vitamin E. | nih.govnih.gov |
Attenuation of Oxidative Cellular Damage Cascade
This compound effectively interrupts the cascade of events that lead to oxidative cellular damage. A key aspect of this is its ability to scavenge lipid peroxyl radicals (LOO•), a reactive oxygen species that propagates lipid peroxidation. nih.gov The amine portion of the this compound molecule is crucial for this radical-scavenging activity. nih.gov Although the rate at which this compound reacts with these radicals is slower than that of the endogenous antioxidant α-tocopherol (vitamin E), its presence significantly slows down the oxidation process. nih.gov
Furthermore, this compound has been shown to decrease the levels of hydroxyl radicals (OH•). nih.gov This reduction can occur either through direct scavenging of the radicals or by inhibiting their formation via the Fenton reaction. nih.gov By mitigating the damaging effects of these reactive oxygen species, this compound helps to preserve cellular integrity in the face of oxidative stress. nih.govnih.gov
In studies involving traumatic brain injury models, the administration of this compound has been demonstrated to improve the metabolic state of the brain. nih.gov It helps to stabilize the levels of key metabolites, suggesting a protective effect against the metabolic failure that can result from oxidative damage to mitochondria. nih.gov
Maintenance of Endogenous Antioxidant Systems
A significant aspect of this compound's protective mechanism is its ability to preserve the body's own antioxidant defenses. Endogenous antioxidants, such as vitamins C and E, are the first line of defense against oxidative stress. mdpi.comresearchgate.net
Research has shown that in conditions like brain ischemia-reperfusion injury, there is a notable decrease in the concentration of ascorbic acid (vitamin C). nih.gov The administration of this compound has been found to prevent this decline, particularly in the early stages of reperfusion. nih.gov For instance, in a study on gerbils, this compound prevented the decrease in ascorbic acid levels after two hours of reperfusion following a unilateral carotid occlusion. nih.gov This preservation of ascorbic acid is critical, as it is a vital water-soluble antioxidant that plays a key role in protecting against oxidative damage. jkslms.or.kr
| Condition | Effect on Ascorbic Acid | This compound's Impact | Source |
| Brain Ischemia-Reperfusion (2 hours) | Decrease | Prevents Decrease | nih.gov |
| Brain Ischemia-Reperfusion (24 hours) | Pronounced Decrease | Less effective at this later stage | nih.gov |
Similar to its effect on ascorbic acid, this compound also plays a crucial role in maintaining levels of vitamin E (α-tocopherol), a key lipid-soluble antioxidant that protects cell membranes from peroxidation. nih.gov In the same gerbil model of ischemia-reperfusion injury, this compound administration protected the levels of α-tocopherol at both 2 and 24 hours of reperfusion. nih.gov This sustained protection of vitamin E is significant because it directly contributes to the inhibition of lipid peroxidation within the membranes. ahajournals.orgnih.gov The ability of this compound to spare these endogenous antioxidants suggests that it works in concert with the body's natural defense systems to combat oxidative stress. nih.gov
Membrane Stabilization Research
Beyond its antioxidant activity, this compound exhibits membrane-stabilizing properties that contribute to its cytoprotective effects. nih.govnih.gov
Interactions with Lipid Bilayers
This compound's structure allows it to integrate into the phospholipid bilayer of cell membranes. nih.gov The positively charged piperazine nitrogen of the this compound molecule is thought to interact with the negatively charged phosphate head groups of phospholipids like phosphatidylserine (B164497) and phosphatidylinositol. nih.gov Concurrently, the steroid portion of the molecule localizes within the hydrophobic core of the membrane. nih.gov This incorporation into the membrane is believed to inhibit the propagation of lipid peroxidation by physically limiting the interaction of lipid peroxyl radicals with other vulnerable sites on the fatty acid chains. nih.gov This stabilizing effect can also prevent the access of enzymes like phospholipase A2 to oxidized fatty acids, thereby blocking the release of arachidonic acid and its inflammatory metabolites. nih.gov
| Membrane Component | Interaction with this compound | Proposed Effect | Source |
| Phospholipid Bilayer | Incorporation of this compound | Inhibition of lipid peroxidation propagation | nih.gov |
| Negatively Charged Phospholipid Head Groups | Interaction with positively charged piperazine nitrogen | Anchoring of this compound in the membrane | nih.gov |
| Hydrophobic Core | Localization of the steroid moiety | Stabilization of the membrane interior | nih.gov |
Influence on Membrane Phospholipid Head Group Dynamics
The interaction between this compound and the phospholipid head groups can influence the dynamics and organization of the cell membrane. nih.gov By binding to the negatively charged head groups, this compound can alter the packing of the phospholipids, which in turn can affect membrane fluidity and permeability. nih.govnih.gov This interaction is a key aspect of its membrane-stabilizing effect. nih.gov Research on human dermal fibroblasts exposed to UVA radiation has shown that this compound can effectively "seal" the cell membrane, reducing the leakage of inflammatory mediators like interleukin-6 and matrix metalloproteinase-1. nih.gov This suggests that this compound's influence on phospholipid head group dynamics contributes to maintaining membrane integrity under stress.
Modulation of Inflammatory Processes
Anti-inflammatory Actions and Underlying Mechanisms
The anti-inflammatory properties of this compound are linked to its ability to interfere with key inflammatory mediators. One of the primary mechanisms identified is the suppression of pro-inflammatory cytokine production. Experimental studies have demonstrated that this compound can significantly inhibit the expression of Interleukin-1 (IL-1), a potent inflammatory cytokine involved in orchestrating the inflammatory response in injured tissues. nih.gov By down-regulating IL-1, this compound can dampen the subsequent inflammatory cascade, leading to a reduction in tissue damage. nih.gov
The table below summarizes the findings from an experimental study on the effect of low-dose this compound on serum Interleukin-1 levels following a standardized surgical procedure in rats.
Table 1: Effect of Low-Dose this compound on Interleukin-1 (IL-1) Expression
| Time Point | Treatment Group | Outcome |
|---|---|---|
| 24 Hours Post-Surgery | Low-Dose this compound vs. Control | Significant suppression of IL-1 expression nih.gov |
| 72 Hours Post-Surgery | Low-Dose this compound vs. Control | Significant suppression of IL-1 expression nih.gov |
Reduction of Edema and Cellular Infiltration in Experimental Settings
A significant aspect of this compound's anti-inflammatory action is its capacity to reduce edema and the infiltration of inflammatory cells into injured tissue. In various experimental models, this compound has shown efficacy in attenuating these processes. For instance, in a model of surgically induced inflammation, low-dose this compound was found to be more effective at reducing soft tissue edema at 24 and 72 hours post-operation compared to both high-dose this compound and corticosteroids. nih.gov Furthermore, in a primate model of focal cerebral ischemia, this compound administered before reperfusion significantly attenuated the development of post-reperfusion brain edema in specific brain regions. nih.gov
This compound has also been shown to inhibit the adherence and subsequent emigration of leukocytes, a critical step in the inflammatory response. In a study of endotoxemia in rats, pretreatment with this compound prevented the increase in leukocyte adherence and emigration in mesenteric venules.
The following table presents data from experimental studies on the effect of this compound on edema and leukocyte infiltration.
Table 2: Efficacy of this compound in Reducing Edema and Leukocyte Infiltration
| Experimental Model | Parameter Measured | Treatment | Key Findings |
|---|---|---|---|
| Surgically Induced Inflammation (Rats) | Soft Tissue Edema | Low-Dose this compound | Significantly reduced edema at 24 and 72 hours post-surgery compared to control, high-dose this compound, and steroids. nih.gov |
| Endotoxemia (Rats) | Leukocyte Adherence and Emigration | This compound Pretreatment | Prevented the increase in leukocyte adherence and emigration in mesenteric venules. |
| Focal Cerebral Ischemia (Primates) | Post-Reperfusion Brain Edema | This compound (pre-reperfusion) | Significantly attenuated edema development in the putamen and insular cortex. nih.gov |
Impact on Leukotriene Concentrations
Leukotrienes are potent inflammatory mediators derived from the metabolism of arachidonic acid, and they play a significant role in the pathophysiology of cerebral ischemia and other inflammatory conditions. Research has shown that this compound can modulate the synthesis of these eicosanoids. Specifically, in a gerbil model of focal cerebral ischemia, pretreatment with this compound significantly blunted the post-reperfusion elevation in brain levels of Leukotriene C4 (LTC4) and Leukotriene B4 (LTB4). nih.gov This effect is thought to be secondary to the inhibition of lipid peroxidation, which in turn reduces the availability of substrate for leukotriene synthesis.
The table below details the observed effects of this compound on leukotriene concentrations in an experimental model of focal ischemia.
Table 3: Effect of this compound on Post-Ischemic Brain Leukotriene Levels in Gerbils
| Eicosanoid | Ischemia/Reperfusion Effect (Vehicle) | Effect of this compound Pretreatment |
|---|---|---|
| Leukotriene C4 (LTC4) | Significant elevation post-reperfusion nih.gov | Significantly blunted the elevation nih.gov |
| Leukotriene B4 (LTB4) | Rose post-reperfusion (not statistically significant) nih.gov | Significantly blunted the elevation nih.gov |
Investigation of Calcium Homeostasis Regulation within Cells
Disruptions in cellular calcium homeostasis are a critical factor in the cascade of events leading to cell death following insults such as ischemia. An excessive influx of calcium into the intracellular space can activate a host of degradative enzymes, leading to irreversible cellular damage. Research into this compound has revealed its ability to influence the recovery of normal calcium levels following an ischemic event.
In a study utilizing a gerbil model of unilateral carotid artery occlusion, a profound decrease in the cortical extracellular calcium concentration was observed during ischemia. Following reperfusion, the vehicle-treated animals showed very poor recovery of extracellular calcium levels. In contrast, the gerbils treated with this compound demonstrated a significantly improved recovery of the cortical extracellular calcium concentration. nih.gov This effect is believed to be a secondary consequence of this compound's primary action as a lipid peroxidation inhibitor. By protecting cell membranes from peroxidative damage, this compound helps to preserve the function of ion transport proteins and other mechanisms responsible for restoring calcium homeostasis after an ischemic insult. nih.gov
The following table presents the quantitative findings on the effect of this compound on the recovery of extracellular calcium after ischemia.
Table 4: Effect of this compound on Cortical Extracellular Calcium Recovery in Gerbils After Ischemia
| Treatment Group | Pre-Ischemia Calcium Concentration (mM) | End of Ischemia Calcium Concentration (mM) | 2 Hours Post-Reperfusion Calcium Concentration (mM) |
|---|---|---|---|
| Vehicle | 1.05 nih.gov | 0.11 nih.gov | 0.22 nih.gov |
| This compound | 1.05 nih.gov | 0.11 nih.gov | 0.56 nih.gov |
Research on Impact on Blood-Brain Barrier Function
The blood-brain barrier (BBB) is a critical structure for maintaining the homeostatic environment of the central nervous system. Its disruption following injury or ischemia leads to vasogenic edema and the influx of neurotoxic substances, exacerbating brain damage. This compound has been shown to have a protective effect on the BBB.
Preservation of Endothelial Function
The protective effects of this compound on the BBB are largely attributed to its ability to preserve the function of the vascular endothelium. As a potent inhibitor of lipid peroxidation, this compound is thought to protect endothelial cell membranes from oxidative damage. This helps to maintain the structural and functional integrity of the tight junctions that form the BBB.
Experimental studies have provided direct evidence for this protective effect. In a rat model of subarachnoid hemorrhage, a condition known to cause significant BBB disruption, treatment with this compound resulted in a dose-dependent reduction in BBB damage, as measured by the extravasation of Evans blue dye.
The table below summarizes the dose-dependent effect of this compound on reducing BBB damage in an experimental model of subarachnoid hemorrhage.
Table 5: Dose-Dependent Reduction of Blood-Brain Barrier (BBB) Damage by this compound in Rats with Subarachnoid Hemorrhage
| Treatment Group | Reduction in BBB Damage (%) |
|---|---|
| This compound (0.3 mg/kg) | 35.2% |
| This compound (1.0 mg/kg) | 60.6% |
Reduction of Oxygen Radical Damage in Vascular Endothelium
This compound is a 21-aminosteroid that functions as a potent inhibitor of lipid peroxidation, a process driven by oxygen radicals. nih.gov Its mechanism of action involves two primary strategies: free radical scavenging and membrane stabilization. oup.com As a free radical scavenger, this compound is particularly effective against lipid peroxyl radicals, and some studies in animal models suggest it may also scavenge hydroxyl radicals. oup.comnih.gov This action is crucial in conditions like central nervous system (CNS) trauma, where tissue hemorrhage releases iron compounds that catalyze the formation of these damaging radicals. researchgate.net
The compound exhibits a high affinity for the lipid bilayer of cell membranes, where it becomes incorporated. oup.com The positively charged piperazine nitrogen in the this compound molecule interacts with the negatively charged phosphate groups of membrane lipids. oup.comresearchgate.net This interaction compresses the phospholipid head groups, stabilizing the membrane and restricting the movement of lipid peroxyl radicals within it, thereby inhibiting their interaction with neighboring fatty acids and curtailing lipid peroxidation. oup.comresearchgate.net
A key site of this compound's action is the vascular endothelium. nih.govoup.com Although it has poor penetration of the blood-brain barrier, it concentrates highly in the vascular endothelial cell membrane. oup.com This localization allows it to protect the microvascular endothelium from lipid peroxidation. researchgate.net In animal models of acute trauma and subarachnoid hemorrhage, this compound has been shown to prevent increases in blood-brain barrier permeability. oup.com This protective effect is mediated by the preservation of endothelial function through the reduction of oxygen radical damage. oup.com By mitigating this damage, this compound helps to maintain the integrity of the vascular system under oxidative stress. mdpi.com
Maintenance of Endothelial Nitric Oxide Production
The preservation of endothelial function by this compound extends to its influence on nitric oxide (NO) production. oup.com The vascular endothelium synthesizes and releases NO, a critical signaling molecule that regulates vascular tone and has anti-inflammatory and antithrombotic properties. mdpi.comresearchgate.net Endothelial dysfunction is often characterized by a reduction in the bioavailability of NO. mdpi.comzsmu.edu.ua
Research indicates that this compound's protective effects on the endothelium are mediated not only by reducing oxygen radical damage but also by maintaining the production and function of endothelial nitric oxide. oup.com In cerebral injury models, the loss of endothelial function contributes to microvascular hypoperfusion and vasospasm. oup.com By preserving the endothelium, this compound helps sustain the synthesis of NO, which is crucial for normal vascular function. oup.comresearchgate.net The synthesis of NO by endothelial cells is a complex process catalyzed by endothelial nitric oxide synthase (eNOS), which converts L-arginine to L-citrulline and NO. researchgate.net Factors that cause oxidative stress can impair this process, reducing NO bioavailability. mdpi.com this compound's role as an antioxidant indirectly supports the NO pathway by protecting the endothelial cells responsible for its production. oup.commdpi.com
Other Proposed Mechanisms and Interactions
Attenuation of Arachidonic Acid Release
This compound has been shown to block the release of arachidonic acid from neural tissue in in vitro models using a pituitary tumor cell line. nih.gov Arachidonic acid is a polyunsaturated fatty acid stored in cell membranes and is a precursor to a wide range of inflammatory mediators known as eicosanoids, which are produced via cyclooxygenase and lipoxygenase pathways. nih.govnih.gov The release of arachidonic acid from membrane phospholipids is a critical step in the inflammatory cascade. nih.gov
The mechanism by which this compound attenuates this release is linked to its membrane-stabilizing properties. nih.gov By inserting into the cell membrane and restricting the interaction of lipid peroxyl radicals, this compound may prevent phospholipase A2 (PLA2) from accessing and hydrolyzing oxidized polyunsaturated fatty acids, which would otherwise lead to the release of arachidonic acid. nih.gov A study on gerbil brains following ischemia and reperfusion examined the production of eicosanoids, which are metabolites of arachidonic acid. nih.gov This line of research suggests that by inhibiting the initial release of arachidonic acid, this compound can downregulate the subsequent production of pro-inflammatory eicosanoids. nih.govnih.gov
Matrix Metalloproteinase Inhibition Research (Specifically Methylated this compound)
Recent research has focused on a novel derivative, methylated this compound, for its potential to inhibit matrix metalloproteinases (MMPs). frontiersin.orgnih.gov MMPs are a family of enzymes involved in the degradation and remodeling of the extracellular matrix. nih.gov In certain pathological conditions, excessive MMP activity can lead to tissue damage. frontiersin.orgnih.gov
Specifically, research in equine models of oligofructose-induced laminitis has investigated the therapeutic effects of methylated this compound. frontiersin.orgnih.gov Laminitis is a condition strongly associated with the activation of MMPs, particularly MMP-2 and MMP-9, which degrade components of the lamellar extracellular matrix in the hoof. frontiersin.org In vitro studies found that methylated this compound inhibits MMPs and promotes the repair of damaged laminar tissues. frontiersin.orgnih.gov Subsequent studies in horses with induced laminitis showed that intervention with methylated this compound led to significant improvements in clinical signs, blood markers, and lamellar tissue damage. nih.gov While the exact pharmacological mechanism is still under investigation, it is proposed that methylated this compound exerts its therapeutic effects primarily through MMP inhibition, thereby promoting tissue repair. frontiersin.org
Table 1: Research Findings on Methylated this compound in Equine Laminitis
| Finding | Observed Effect of Methylated this compound | Associated Mechanism | Reference |
|---|---|---|---|
| In Vitro Study | Promoted repair of damaged laminar tissues. | Inhibition of Matrix Metalloproteinases (MMPs). | frontiersin.orgnih.gov |
| In Vivo Model (Oligofructose-induced laminitis) | Improved clinical signs and reduced lamellar tissue damage. | Proposed MMP inhibition. | nih.gov |
| Gut Microbiota Analysis | Positively influenced gut microbiota structure. | Reduced abundance of genera linked to laminitis development. | nih.gov |
Antiviral Activity Research in Experimental Models
Currently, there is a lack of specific research in the provided search results detailing the antiviral activities of this compound in experimental models. The primary focus of research on this compound and its derivatives has been on its neuroprotective, antioxidant, and anti-inflammatory properties related to lipid peroxidation and membrane stabilization. nih.govoup.comed.ac.uk While research exists on the antiviral properties of other distinct chemical classes, such as triterpenoids, which have shown inhibitory effects on viruses like HIV, influenza, and coronaviruses, similar investigations specifically targeting this compound were not identified in the search results. mdpi.com Therefore, the potential for this compound to act as an antiviral agent remains an unexplored area of investigation.
Table 2: Mentioned Compounds
Preclinical Efficacy Studies of Tirilazad in Experimental Disease Models
Neuroprotection Research in Central Nervous System Injury Models
Tirilazad has demonstrated neuroprotective effects across various animal models of CNS injury, including traumatic brain injury, spinal cord injury, and ischemic stroke. Its efficacy is often attributed to its ability to scavenge free radicals and stabilize cell membranes, thereby limiting the propagation of lipid peroxidation benchchem.com.
Experimental paradigms for traumatic brain injury (TBI) in preclinical research often utilize models such as fluid percussion injury or weight-drop injury in rodents, which aim to replicate aspects of human TBI, including contusions and diffuse axonal injury nih.gov.
Studies have investigated this compound's influence on cerebral metabolic function following brain injury. In a study involving dogs subjected to severe incomplete cerebral ischemia, this compound was shown to accelerate the recovery of intracellular pH and inorganic phosphate (B84403) during reperfusion. Specifically, the mean recovery time for intracellular pH was accelerated from 31 ± 5 minutes in the vehicle group to 15 ± 3 minutes in the this compound-treated group. Similarly, the recovery time for inorganic phosphate was reduced from 13 ± 2 minutes to 6 ± 1 minutes ahajournals.org.
However, another study examining this compound pretreatment in dogs undergoing normothermic complete cerebral ischemia found no significant improvement in immediate metabolic recovery, including intracellular pH, phosphocreatine (B42189) concentration, or oxygen consumption, three hours following the ischemic event nih.gov. This suggests that the timing of administration and the nature of the ischemic insult (complete vs. incomplete) may influence this compound's effects on cerebral metabolism.
Table 1: Effects of this compound on Cerebral Metabolic Recovery in Dogs (Incomplete Ischemia) ahajournals.org
| Parameter | Vehicle Group (Mean ± SEM) | This compound Group (Mean ± SEM) | Effect of this compound |
| Intracellular pH Recovery Time | 31 ± 5 minutes | 15 ± 3 minutes | Accelerated |
| Inorganic Phosphate Recovery Time | 13 ± 2 minutes | 6 ± 1 minutes | Accelerated |
This compound has been shown to exert beneficial effects on cerebral edema in animal models. In cynomolgus monkeys subjected to middle cerebral artery occlusion-induced focal ischemia, this compound attenuated the development of post-reperfusion brain edema in gray matter regions such as the putamen, insular cortex, and parietal cortex cambridge.org. Furthermore, in a head injury model in rats, this compound significantly reduced the post-traumatic increase in blood-brain barrier (BBB) permeability, diminishing parenchymal extravasation of protein-bound Evans blue by 52% at 30 minutes post-injury oup.com. This suggests a role in preserving endothelial function and microvascular integrity oup.com.
Despite these findings, some studies present nuanced results. For instance, in a rat model of weight-drop head trauma, while this compound significantly decreased malondialdehyde (MDA) levels (an indicator of lipid peroxidation), it did not show a statistically significant effect on brain water content (an indicator of edema) when compared to the control group nih.govresearchgate.net.
Table 2: Effects of this compound on Cerebral Edema and Blood-Brain Barrier Permeability in Animal Models cambridge.orgoup.com
| Model/Parameter | Control/Vehicle Outcome | This compound Outcome | Effect of this compound |
| Rat TBI (Blood-Brain Barrier Permeability) | Parenchymal extravasation of protein-bound Evans blue | Reduced by 52% at 30 minutes post-injury | Significant Reduction |
| Cynomolgus Monkey Focal Ischemia (Brain Edema) | Edema present in gray matter regions | Attenuated in putamen, insular cortex, parietal cortex | Significant Attenuation |
Preclinical studies have consistently reported positive effects of this compound on neurobehavioral outcomes following TBI. In mice subjected to head injury, those receiving this compound demonstrated significantly improved neurological scores within one hour compared to control groups oup.com. Furthermore, a notable increase in survival rates was observed: mice treated with this compound showed a 78.6% survival rate at one week, in contrast to 27.3% in the control group oup.com. In male Sprague-Dawley rats subjected to brain injury via fluid percussion, administration of this compound resulted in no mortality at 48 hours post-injury, compared to a 28% mortality rate in control groups oup.com.
Beyond TBI, a meta-analysis of studies on animal models of stroke, which often share common secondary injury mechanisms with TBI, indicated that this compound improved neurobehavioral scores by 48.1% (with a 95% confidence interval of 29.3% to 66.9%) ahajournals.orgahajournals.org. These findings collectively highlight this compound's capacity to mitigate neurological deficits and improve survival in experimental models of brain injury.
Table 3: Neurobehavioral and Survival Outcomes in Traumatic Brain Injury and Stroke Models oup.comahajournals.orgahajournals.org
| Model/Parameter | Control/Vehicle Outcome | This compound Outcome | Effect of this compound |
| Mice Head Injury (Neurological Score) | Worse | Significantly better at 1 hour | Improved |
| Mice Head Injury (1-week Survival) | 27.3% | 78.6% | Increased Survival |
| Rat Fluid Percussion (48-hour Mortality) | 28% | 0% | Reduced Mortality |
| Animal Stroke Models (Neurobehavioral Score) | Baseline | Improved by 48.1% | Significant Improvement |
Experimental models of spinal cord injury (SCI) aim to mimic the complex pathophysiological processes that occur after traumatic SCI in humans, including contusion and compression injuries allenpress.com.
This compound mesylate has shown effectiveness in promoting neural function recovery in animal models of spinal cord injury scireproject.comnih.gov. It has been demonstrated to replicate the antioxidant neuroprotective efficacy observed with methylprednisolone (B1676475) in SCI models nih.gov. The mechanism involves inhibiting lipid peroxidation and stabilizing neuronal membranes by scavenging oxygen free radicals, thereby restricting the spread of free oxygen radicals to neighboring nerves scireproject.com. While specific quantitative data for animal neurobehavioral recovery in SCI models were not detailed in the provided sources, the general consensus from preclinical research supports its beneficial impact on neural function recovery scireproject.comnih.gov.
Spinal Cord Injury Experimental Paradigms
Lipid Peroxidation Marker Analysis (e.g., Malondialdehyde)
This compound demonstrates a significant ability to mitigate lipid peroxidation, a critical process in cellular damage following ischemic events. This inhibitory effect is achieved through its capacity to scavenge lipid peroxyl and hydroxyl radicals, reduce the formation of hydroxyl radicals, and decrease membrane phospholipid fluidity. proquest.com Furthermore, it contributes to maintaining endogenous antioxidant levels, including vitamins E and C. proquest.com36.112.18
Experimental studies have provided quantitative evidence of this compound's impact on lipid peroxidation markers:
Brain Vitamin E Preservation: In a study involving gerbils subjected to 3 hours of unilateral carotid artery occlusion followed by reperfusion, this compound mesylate (U-74006F) significantly inhibited post-ischemic lipid peroxidation. After 2 hours of reperfusion, brain vitamin E concentration in vehicle-treated animals decreased by an average of 60% compared to sham-operated animals. In contrast, U-74006F-treated gerbils experienced a loss of only 27% of brain vitamin E (p < 0.002 different from vehicle-treated animals). mims.comnih.gov
Malondialdehyde (MDA) Reduction:
In an experimental model of spinal cord compression injury in anesthetized rats, this compound mesylate (TM) significantly decreased malondialdehyde (MDA) levels, a recognized product of lipid peroxidation, in spinal cord tissues. The lowest MDA levels were observed in the TM-treated group compared to control, methylprednisolone, and vitamin E groups. uni.lufishersci.comsci-toys.com
Similarly, in a rat model of experimental brain injury induced by head trauma, this compound mesylate treatment led to significantly decreased MDA levels in brain tissue compared to the control group (P<0.03). sci-toys.comuni-freiburg.de
Phospholipid Hydroperoxide (PCOOH) Inhibition: In a primate model of subarachnoid hemorrhage (SAH), this compound was found to inhibit lipid peroxidation in cerebral arteries, evidenced by a significant reduction in phospholipid hydroperoxides (PCOOH). Current time information in Občina Ajdovščina, SI.
The following table summarizes the effects of this compound on lipid peroxidation markers in preclinical studies:
| Study Model (Species) | Lipid Peroxidation Marker | Control Group Value | This compound Group Value | Significance | Reference |
| Gerbils (Brain Ischemia) | Brain Vitamin E Loss (2h reperfusion) | 60% | 27% | P < 0.002 | mims.com |
| Rats (Spinal Cord Injury) | Malondialdehyde (MDA) levels | Higher | Lowest | P < 0.01 | fishersci.com |
| Rats (Head Trauma) | Malondialdehyde (MDA) levels | Higher | Significantly Decreased | P < 0.03 | uni-freiburg.de |
| Primates (SAH) | Phospholipid Hydroperoxides (PCOOH) | Higher | Significantly Lower | Not specified, but "significantly lower" | Current time information in Občina Ajdovščina, SI. |
Ischemic Stroke Experimental Paradigms
This compound has consistently demonstrated neuroprotective efficacy across various experimental models of ischemic stroke. These studies suggest that this compound's ability to scavenge free radicals and inhibit lipid peroxidation contributes to reducing neuronal damage induced by ischemia. nih.govuni.lucenmed.comuni.lu
Infarct Volume Reduction Studies
A key measure of neuroprotection in ischemic stroke models is the reduction in infarct volume. Preclinical research on this compound has shown substantial efficacy in limiting the extent of ischemic brain damage:
A systematic review and meta-analysis of 18 studies, encompassing 544 animals, revealed that this compound reduced infarct volumes by an average of 29.2% (with a 95% confidence interval of 21.1% to 37.2%) in animal models of focal ischemia. cenmed.comwikipedia.org
In a rat embolic stroke model, early administration of this compound (7.5 mg/kg over 5 hours), initiated just 10 minutes after embolization, led to a significant reduction in median infarct volume from 47% in the control group to 15% (p = 0.003). sci-hub.se
Studies in rats demonstrated that this compound reduced cortical infarction after transient ischemia by 40% in Wistar rats (p = 0.08) and by 23% in spontaneously hypertensive rats (p < 0.05). However, it did not show a reduction in infarction after permanent ischemia. wikipedia.org
this compound has been consistently reported to reduce neuronal necrosis or infarct size in focal ischemia models across a range of species, including gerbils, rats, cats, rabbits, and baboons. wikipedia.org
Specifically, in a baboon model of 3-hour middle cerebral artery (MCA) occlusion, initial administration of this compound (3 mg/kg intravenously) 15 minutes prior to reperfusion, followed by additional doses over 24 hours, resulted in a 40% reduction in 2-week infarct size. wikipedia.org
The following table presents data on infarct volume reduction by this compound in experimental stroke models:
| Study Model (Species) | Ischemia Type | Treatment Timing | Control Infarct Volume | This compound Infarct Volume | Infarct Reduction | Reference |
| Meta-analysis (Various) | Focal Ischemia | Varied | - | - | 29.2% (average) | cenmed.comwikipedia.org |
| Rats (Embolic Stroke) | Embolic | 10 min post-embolization | 47% (median) | 15% (median) | 68.1% | sci-hub.se |
| Wistar Rats | Transient Focal | Pretreatment | - | - | 40% | wikipedia.org |
| SHR Rats | Transient Focal | Pretreatment | - | - | 23% | wikipedia.org |
| Cynomolgus Monkeys | Focal Ischemia (3h MCA occlusion) | 15 min pre-reperfusion | - | - | 40% (2-week) | wikipedia.org |
Neurological Deficit Scoring
Beyond reducing lesion size, preclinical investigations have also assessed this compound's capacity to improve functional neurological outcomes in experimental stroke models:
The systematic review and meta-analysis of animal studies found that this compound significantly enhanced neurobehavioral scores by an average of 48.1% (with a 95% confidence interval of 29.3% to 66.9%). cenmed.comwikipedia.org
In experimental models of multiple cerebral emboli in rabbits, pretreatment with this compound led to a significant reduction in neurological deficits, suggesting a protective effect on functional recovery.
The impact of this compound on neurological deficits in experimental stroke models is summarized below:
| Study Model (Species) | Outcome Measure | Control Group Outcome | This compound Group Outcome | Improvement | Reference |
| Meta-analysis (Various) | Neurobehavioral Score | - | - | 48.1% (average) | cenmed.comwikipedia.org |
| Rabbits (Cerebral Emboli) | Neurological Deficits | Present | Significantly Reduced | Significant |
Mitigation of Post-Ischemic Phenomena
Extracellular Calcium Level Recovery
Ischemic events lead to a significant disruption of ion homeostasis, including a profound decrease in extracellular calcium levels. This compound has demonstrated a capacity to facilitate the recovery of these crucial ion concentrations:
In gerbils subjected to unilateral carotid artery occlusion, cortical extracellular calcium concentration significantly dropped from 1.05 mM before ischemia to 0.11 mM at the end of the ischemic episode. After 2 hours of reperfusion, the calcium concentration in vehicle-treated animals recovered to only 0.22 mM. In contrast, this compound-treated gerbils showed a significantly improved recovery to 0.56 mM (p < 0.01). mims.comnih.gov
Notably, even when administered solely immediately post-reperfusion, this compound significantly improved the recovery of cortical extracellular calcium. mims.com This effect is believed to be secondary to this compound's membrane-protective properties, which preserve the cellular processes responsible for reversing ischemia-triggered intracellular calcium accumulation. mims.com
A related compound, U78517F, also an inhibitor of iron-catalyzed lipid peroxidation, similarly enhanced the post-ischemic recovery of cortical extracellular calcium in a focal ischemia model in gerbils.
The following table illustrates this compound's effect on extracellular calcium recovery:
| Study Model (Species) | Condition | Pre-Ischemia Extracellular Ca (mM) | Post-Ischemia Extracellular Ca (mM) | 2h Reperfusion (Vehicle) (mM) | 2h Reperfusion (this compound) (mM) | Significance | Reference |
| Gerbils | Unilateral Carotid Artery Occlusion | 1.05 | 0.11 | 0.22 | 0.56 | P < 0.01 | mims.com |
Cortical Hypoperfusion Blockade
This compound has also been investigated for its ability to modulate cerebral blood flow dynamics, particularly in the context of post-ischemic hypoperfusion:
this compound was observed to block cortical hypoperfusion following spreading depression in anesthetized rats. nih.govproquest.com
In anesthetized dogs subjected to global incomplete cerebral ischemia, this compound post-treatment helped sustain cerebral blood flow near pre-ischemic levels, contributing to improved metabolic recovery. 36.112.18
However, in studies conducted on awake rats, this compound mesylate did not eliminate cerebral hypoperfusion after spreading cortical depression. This finding suggests that in awake states, oxygen radical-induced lipid peroxidation might not be the primary mediator of cerebral hypoperfusion following spreading cortical depression.
Neutrophil Infiltration Reduction
While this compound's primary mechanism of action centers on inhibiting lipid peroxidation and stabilizing cellular membranes, its direct impact on neutrophil infiltration has been explored in the context of broader inflammatory responses. In certain experimental settings, such as a two-hit model of multiple organ failure involving hepatic ischemia-reperfusion and endotoxin (B1171834), this compound mesylate has shown therapeutic potential against "later neutrophil-induced injury." gwu.edu However, in studies examining polymorphonuclear leukocyte responses in a cerebrovascular model, no significant changes in polymorphonuclear leukocyte reactivity were observed with this compound infusion. karger.com This suggests that while this compound may indirectly influence inflammatory cascades that involve neutrophils, its direct role in reducing neutrophil infiltration can vary depending on the specific experimental model and injury mechanism.
Subarachnoid Hemorrhage Experimental Paradigms
This compound mesylate has been a subject of significant research in experimental models of subarachnoid hemorrhage (SAH), particularly concerning its effects on delayed cerebral vasospasm and arterial lipid peroxidation.
Prevention of Delayed Cerebral Vasospasm
In experimental SAH paradigms, this compound mesylate has demonstrated efficacy in preventing delayed cerebral vasospasm. Studies in a primate model of SAH showed that treatment with this compound significantly attenuated the degree of vasospasm in cerebral arteries. For instance, in one study, 0.3 mg/kg of this compound administered intravenously every 8 hours for 6 days after SAH was found to be effective in preventing vasospasm. ahajournals.org This aligns with findings from other experimental models where this compound has been shown to ameliorate vasospasm and improve cerebral blood flow. scirp.org
Inhibition of Arterial Lipid Peroxidation in Cerebrovascular Models
A key aspect of this compound's therapeutic potential in cerebrovascular injury models is its ability to inhibit arterial lipid peroxidation. This compound functions as a potent inhibitor of lipid peroxidation by scavenging free radicals and stabilizing cellular membranes, thereby preventing oxidative damage to lipids, proteins, and DNA. benchchem.com This mechanism is particularly relevant in conditions like SAH, where lipid peroxidation plays a substantial role in the development of cerebral vasospasm. oup.com
Research in Other Experimental Organ Injury Models
Beyond cerebrovascular applications, this compound and its methylated forms have been investigated in other experimental organ injury models, demonstrating broader protective effects.
Hepatic Ischemia-Reperfusion Injury Models
This compound mesylate (U-74006F) has shown protective effects in models of hepatic ischemia-reperfusion injury (IRI). In a two-hit model of multiple organ failure, where male Fischer rats were subjected to partial hepatic ischemia followed by reperfusion and endotoxin administration, this compound mesylate prevented endothelial dysfunction. nih.gov
The efficacy was demonstrated by the restoration of endothelium-dependent relaxation. In the control group, the EC50 for acetylcholine (B1216132) relaxation significantly increased from 45 ± 8 nM to 258 ± 105 nM at 24 hours of reperfusion, indicating impaired endothelial function. In contrast, in animals treated with U-74006F, the EC50 for acetylcholine relaxation was maintained at 55 ± 8 nM at 24 hours of reperfusion, closely resembling baseline levels. nih.gov These findings suggest that this compound mesylate holds therapeutic potential against inflammatory hepatic injury that occurs during ischemia-reperfusion. gwu.edu
Table 1: Effect of this compound Mesylate on Endothelial Function in Hepatic Ischemia-Reperfusion Injury Model
| Group (24 hours reperfusion) | EC50 for Acetylcholine Relaxation (nM) |
| Control | 258 ± 105 |
| This compound Mesylate-treated | 55 ± 8 |
Equine Laminitis Models (Specifically Methylated this compound)
Methylated this compound, specifically referred to as PTP-102, has been investigated for its potential to mitigate oligofructose-induced laminitis in horses. Laminitis is a severe condition causing pain and lameness in horses, often linked to local and systemic inflammation. dntb.gov.uaresearcher.liferesearchgate.net
Preclinical studies have indicated that methylated this compound plays a role in repairing laminar tissue in vitro. dntb.gov.uaresearchgate.net In in vivo equine models, oligofructose successfully induced laminitis, resulting in observable clinical signs and tissue damage. Following intervention with methylated this compound, a significant improvement was noted in clinical signs, blood markers, and lamellar tissue damage. researchgate.net Furthermore, methylated this compound positively influenced the gut microbiota structure by reducing the relative abundance of bacterial genera closely associated with the development of equine laminitis. researchgate.net
It was observed that methylated this compound demonstrated a more pronounced effect when administered as a treatment post-diagnosis compared to its prophylactic use, suggesting its utility in the management of established laminitis. researcher.liferesearchgate.netresearchgate.net
Table 2: Observed Effects of Methylated this compound in Oligofructose-Induced Equine Laminitis
| Parameter | Effect of Methylated this compound Intervention |
| Clinical Signs | Significant improvement |
| Blood Markers | Significant improvement |
| Lamellar Tissue Damage | Significant improvement |
| Gut Microbiota Structure | Positive influence (reduction of associated genera) |
In Vitro Research Methodologies and Findings for Tirilazad
Cell Viability and Survival Studies
Cell viability and survival assays are fundamental in assessing the cytoprotective potential of Tirilazad. These studies typically involve exposing cells or tissues to damaging stimuli and then evaluating the protective effects of this compound on cellular integrity and function.
This compound mesylate has demonstrated significant efficacy in promoting the survival of embryonic dopamine (B1211576) (DA) neurons in vitro. Studies involving cultured rat mesencephalic dopamine neurons have shown that treatment with 0.3 µM this compound mesylate can lead to a 140% increase in the number of surviving tyrosine hydroxylase-immunopositive neurons after 7 days, compared to control cultures. This effect has been observed in both rat and human embryonic mesencephalic neurons, indicating its potential to enhance the viability of these critical cell types researchgate.netnih.gov.
The ability of this compound to improve dopamine neuron survival is particularly relevant given the low survival rates (typically 5-20%) of embryonic DA neurons after transplantation, a procedure often considered for conditions like Parkinson's disease researchgate.netnih.govoup.com.
Table 1: Effect of this compound Mesylate on Embryonic Dopamine Neuron Survival (Rat Cultures)
| Treatment Group | Concentration (µM) | Tyrosine Hydroxylase-Positive Neurons (Relative to Control) | Duration (Days) | Citation |
| Control | - | 100% | 7 | researchgate.netnih.gov |
| This compound Mesylate | 0.3 | 240% (140% increase) | 7 | researchgate.netnih.gov |
Pretreatment of embryonic porcine ventral mesencephalic tissue with this compound has also been found to enhance tissue survival in vitro, suggesting its utility in preserving donor tissue quality for transplantation purposes nih.govlu.se.
Table 2: Viability of Dissociated Mesencephalic Cell Suspensions Over Time with this compound Mesylate Treatment
| Species | Treatment Group | Viability at 6 hours | Viability at 30 hours | Viability at 90 hours | Citation |
| Rat | Control | 61% | < 30% | - | researchgate.net |
| Rat | This compound Mesylate | 85% | 65% | > 30% | researchgate.net |
| Human | Control | > 86% | - | - | researchgate.net |
| Human | This compound Mesylate | > 86% | - | - | researchgate.net |
Biochemical Assay Implementations
Biochemical assays are critical for understanding the molecular mechanisms underlying this compound's protective effects, particularly concerning oxidative stress and membrane integrity.
This compound is recognized as a lipid-soluble antioxidant that effectively inhibits iron-dependent lipid peroxidation in vitro nih.govdrugfuture.com. Lipid peroxidation is a key indicator of oxidative stress, leading to cellular damage. Studies have specifically shown that this compound mesylate inhibits the peroxynitrite-induced increase of phosphatidylethanolamine (B1630911) hydroperoxide (PEOOH), a significant marker of membrane lipid damage nih.govnih.gov. Malondialdehyde (MDA), another widely used marker for lipid peroxidation, has been shown to be reduced by this compound in human dermal fibroblasts exposed to UVA irradiation, demonstrating its capacity to protect cells against photo-oxidative stress researchgate.netabcam.comnih.gov. The cytoprotective action of this compound in models of peroxynitrite toxicity is attributed to its ability to inhibit membrane-localized lipid peroxidation nih.gov.
This compound's protective effects are also linked to its influence on membrane permeability. It has been hypothesized that 21-aminosteroids, including this compound, function through a non-specific membrane-stabilizing action ahajournals.org. In experimental models of focal cortical injury, this compound has been demonstrated to significantly reduce microvascular permeability, which is indicative of its ability to maintain the integrity of cellular and vascular membranes under stress conditions nih.govnefro.cl. This reduction in permeability suggests a role in mitigating cellular damage by preserving membrane barrier functions.
Molecular and Cellular Target Identification Studies
The primary molecular and cellular target identified for this compound is the inhibition of lipid peroxidation, particularly at the membrane level. As a "lazaroid," a class of 21-aminosteroid antioxidants, this compound's mechanism involves preventing the oxidative destruction of membrane lipids nih.govdrugfuture.comahajournals.org. Its cytoprotective effects in models of peroxynitrite toxicity are specifically attributed to the inhibition of membrane-localized lipid peroxidation nih.gov. This action helps to maintain the structural and functional integrity of cell membranes, which are crucial for cell survival and proper physiological function. While its broad antioxidant properties are well-established, specific receptor binding or enzymatic inhibition beyond its general antioxidant role in lipid peroxidation has not been extensively detailed as a primary "molecular target" in the context of its known neuroprotective actions.
Advanced Research Methodologies and Translational Considerations for Tirilazad
Systematic Reviews and Meta-Analyses in Preclinical Research
Systematic reviews and meta-analyses play a crucial role in synthesizing evidence from preclinical studies, providing a comprehensive overview of an intervention's efficacy and identifying potential sources of bias. For Tirilazad, such analyses have been instrumental in characterizing its neuroprotective action in animal models of stroke. A systematic review and meta-analysis of 18 studies involving 544 animals demonstrated that this compound significantly reduced infarct volume by 29.2% (95% confidence interval 21.1% to 37.2%) and improved neurobehavioral scores by 48.1% (95% confidence interval 29.3% to 66.9%) in experimental stroke models ahajournals.orgnih.govahajournals.org.
This aggregated preclinical evidence suggested substantial efficacy for this compound as a neuroprotective agent.
| Outcome Measure | Effect Size in Preclinical Models (95% CI) |
| Infarct Volume Reduction | 29.2% (21.1% to 37.2%) |
| Neurobehavioral Score | 48.1% (29.3% to 66.9%) |
The quality of these animal studies, assessed with a median score of 5 out of 10 (interquartile range, 4 to 6), was comparable to that observed in systematic reviews of other candidate neuroprotective drugs ahajournals.orgnih.govahajournals.org. These systematic approaches are vital for informing the design of subsequent clinical trials and for understanding discrepancies between preclinical and clinical outcomes ahajournals.orgcore.ac.uk.
Methodological Rigor in Experimental Study Design
Methodological rigor is fundamental to the reliability and validity of research findings, particularly in preclinical studies which form the basis for clinical translation springermedizin.deresearchgate.net. It encompasses careful study design, execution, and reporting to minimize bias and ensure the robustness of results.
The assessment of study quality and potential bias in preclinical research is critical. Studies that lack internal validity, often due to poor design or a failure to implement measures to prevent bias, cannot reliably predict clinical efficacy springermedizin.deresearchgate.netresearchgate.net. Common methodological flaws include inadequate randomization, lack of blinding in outcome assessment, and insufficient sample size springermedizin.deresearchgate.netgithub.io. For instance, unblinded studies in experimental stroke have been shown to overestimate the effect of an intervention by approximately 13% compared to blinded studies springermedizin.deresearchgate.net. The median quality score of 5/10 for this compound preclinical studies indicates the presence of potential sources of bias that needed to be qualified ahajournals.orgnih.govahajournals.org. Addressing these issues is crucial for enhancing the trustworthiness of preclinical data and for improving the likelihood of successful translation researchgate.netdergipark.org.tr.
The reproducibility and reliability of preclinical data are paramount for scientific progress and efficient drug development github.ionih.govukri.org. Reproducibility refers to the ability of independent researchers to obtain commensurate results when conducting an experiment under similar conditions to a previous study ukri.org. A disturbing lack of reproducibility has been noted in biomedical research, leading to wasted resources and hindering drug development nih.gov. This issue stems from various factors, including poor reporting of methodological details and suboptimal study conduct nih.gov. For preclinical systematic reviews, comprehensive documentation of the planned methodology and full disclosure of any deviations are essential to enhance replicability ru.nl. Improving methodological rigor, including practices like randomization and blinding, is necessary to reduce the risk of bias and prevent the inflation of effect sizes, thereby fostering more reliable and reproducible research findings researchgate.netgithub.io.
Challenges in Translating Preclinical Efficacy to Broader Contexts
Despite strong preclinical evidence, many neuroprotective agents, including this compound, have failed to demonstrate efficacy in human clinical trials, highlighting significant challenges in translating findings from experimental models to broader clinical contexts researchgate.netmdpi.comgoettingen-research-online.de.
Several discrepancies between preclinical experimental conditions and clinical realities contribute to the failure of translation. A major factor identified for this compound's clinical failure was the significant difference in the time interval between stroke onset and treatment administration. In preclinical stroke models, this compound was often administered with a median delay of approximately 10 minutes post-stroke, whereas in clinical trials, treatment typically commenced around 5 hours after stroke onset benchchem.comspringermedizin.demdpi.comgoettingen-research-online.de. This substantial time window difference suggests that the drug's efficacy might be highly time-dependent, a condition rarely met in real-world clinical settings springermedizin.de. Furthermore, preclinical data indicated that this compound was effective only within a narrow dose range, whereas clinical trials often explored a broader range of doses, potentially missing the optimal therapeutic window in humans mdpi.comgoettingen-research-online.de. The inherent heterogeneity of human conditions, including variations in injury characteristics and comorbidities, is also difficult to capture in highly controlled animal models, further contributing to the discrepancies observed researchgate.netnih.gov.
Another critical challenge in translating this compound's preclinical efficacy is the presence of species-specific responses. Preclinical data revealed that this compound was effective in lissencephalic species (e.g., rodents) but not in gyrencephalic species (e.g., primates) mdpi.comgoettingen-research-online.de. This fundamental difference in brain anatomy and complexity between animal models and humans poses a significant barrier to direct extrapolation of findings springermedizin.deresearchgate.netmdpi.com. While rodent models can provide valuable insights, their anatomical and functional differences from humans necessitate careful interpretation of results nih.gov. The failure of this compound in gyrencephalic species suggests that the mechanisms of neuroprotection or drug distribution may differ across species, underscoring the need for animal models that more closely reflect the human condition springermedizin.deresearchgate.net.
Future Directions in this compound Research
Development of Advanced Experimental Models
The preclinical development of this compound involved extensive research utilizing a range of advanced experimental models to evaluate its neuroprotective capabilities. These models aimed to mimic the pathological conditions observed in human neurological injuries.
Animal Models and Efficacy Findings: this compound demonstrated significant efficacy across various animal models of acute neurological disorders. In models of focal cerebral ischemia (stroke), this compound was reported to reduce infarct volume and improve neurobehavioral scores. A systematic review and meta-analysis of 18 studies involving 544 animals in focal ischemia models found that this compound reduced infarct volume by an average of 29.2% (95% confidence interval 21.1% to 37.2%) and improved neurobehavioral scores by 48.1% (95% confidence interval 29.3% to 66.9%). ahajournals.orgnih.gov
Beyond stroke, this compound showed beneficial effects in experimental models of head injury, spinal cord injury, and subarachnoid hemorrhage (SAH). oup.comupjohn.netscireproject.comtaylorfrancis.com In head injury models, it decreased hydroxyl radical production, improved cerebral metabolic function, and positively influenced blood-brain barrier permeability and cerebral edema. oup.com For spinal cord injury, this compound mesylate was found to be effective in recovering neural function by inhibiting lipid peroxidation and stabilizing neuronal membranes, similar to methylprednisolone (B1676475). scireproject.com In SAH models, this compound was observed to ameliorate cerebral vasospasm and reduce infarct size, acting primarily at the vascular endothelium. nih.gov The compound's effectiveness in limiting brain damage across these diverse preclinical neuroprotection paradigms led researchers to nickname this class of compounds "lazaroids." upjohn.net
Considerations and Limitations of Experimental Models: Despite the promising preclinical results, the translation of this compound's efficacy to clinical benefit proved challenging. Several factors related to the experimental models and their design were identified as potential contributors to this discrepancy:
Time Window of Treatment: In many preclinical stroke settings, treatment with this compound was initiated very early, often with a median interval of 10 minutes after stroke onset. In contrast, clinical studies typically administered the drug much later, often after 5 hours. mdpi.com
Dose Range: Animal studies suggested that this compound's efficacy might be confined to a narrow dose range, a factor that was not consistently reflected in the broad dose ranges used in some clinical trials. mdpi.com
Species Differences: Preclinical data indicated that this compound was more effective in lissencephalic species (e.g., rodents) compared to gyrencephalic species (e.g., primates), which have more complex brain structures. mdpi.com
Study Quality and Bias: While animal studies showed substantial efficacy, systematic reviews noted the presence of potential sources of bias and a median study quality score of 5/10, similar to other neuroprotective drugs. ahajournals.orgnih.gov
These observations underscore the ongoing need for the development of more advanced and clinically relevant experimental models that incorporate factors such as comorbidities, age, and sex differences, to better predict human responses and improve the translatability of preclinical findings. mdpi.comfrontiersin.org
Integration of Mechanistic Endpoints in Translational Research Studies
The translational journey of this compound underscores the critical importance of integrating mechanistic endpoints into research studies to bridge the gap between preclinical findings and clinical outcomes.
This compound's Mechanism of Action: this compound is a nonglucocorticoid 21-aminosteroid primarily known for its potent antioxidant effects. Its principal mechanism of action involves the inhibition of lipid peroxidation, a destructive process where reactive oxygen species (ROS) attack cell membrane lipids, leading to cellular damage. ahajournals.orgpatsnap.com this compound achieves this by:
Scavenging hydroxyl and lipid peroxyl radicals. ahajournals.org
Maintaining endogenous antioxidant levels. ahajournals.org
Preventing the propagation of lipid peroxidation by stabilizing cell membranes. ahajournals.orgoup.comscireproject.compatsnap.com
Furthermore, this compound has shown additional roles in modulating inflammatory responses and calcium homeostasis, contributing to its neuroprotective properties by preserving cellular integrity and function. patsnap.com Its ability to effectively cross the blood-brain barrier also makes it pharmacokinetically suitable for targeting central nervous system injuries. patsnap.com
Challenges in Translational Research and the Role of Mechanistic Endpoints: Despite the clear mechanistic understanding and robust preclinical efficacy, this compound's clinical trials for acute ischemic stroke, TBI, and SAH largely failed to demonstrate significant clinical benefit, and in some cases, even showed worse outcomes. ahajournals.orgoup.comupjohn.netmdpi.comfrontiersin.orgahajournals.orgmedkoo.comresearchgate.net This "bench-to-bedside" failure highlights a critical challenge in translational research: the disconnect between observed effects in simplified animal models and complex human pathologies.
Importance of Mechanistic Endpoints: Mechanistic endpoints are measures that reflect the direct biological or pharmacological effect of a drug on its target or a specific pathophysiological pathway. Their integration into translational research studies offers several advantages:
Early Proof of Mechanism: They can establish whether a drug is engaging its intended target and eliciting the desired biological response in humans, even before a definitive clinical outcome is observed. selvita.com
De-risking Candidate Selection: By providing early insights into drug activity, mechanistic endpoints can help identify compounds likely to fail early in development, allowing resources to be redirected to more promising candidates. selvita.com
Addressing Heterogeneity: Neurological injuries like TBI are highly heterogeneous. Mechanistic endpoints, such as advanced neuroimaging techniques (e.g., MRI to quantify neuroinflammation or amyloid deposition) or specific biomarkers, can help stratify patient populations, understand the prevailing mechanisms of injury in individual patients, and target therapies more appropriately. cambridge.orgincf.org
Improved Clinical Trial Design: A better understanding of disease causal pathways through mechanistic insights can guide the identification of prognostic or predictive biomarkers, leading to more efficient and sensitive clinical trial designs. duke.edu This includes defining optimal dose ranges and therapeutic time windows based on observed biological effects rather than solely on broad clinical outcomes.
The experience with this compound underscores the necessity of a more sophisticated translational approach, emphasizing the development and validation of robust mechanistic endpoints to guide drug development and improve the success rate of neuroprotective strategies.
常见问题
Q. What is the neuroprotective mechanism of Tirilazad in preclinical models of cerebral ischemia?
this compound, a 21-aminosteroid, inhibits lipid peroxidation (LP) by scavenging lipid peroxyl radicals (LOO−) and stabilizing cell membranes to limit LP propagation . In animal models of transient focal ischemia, it reduces cortical infarction by 29.2% and improves neurobehavioral scores by 48.1% . However, its efficacy is contingent on blood-brain barrier (BBB) disruption for parenchymal penetration, which occurs post-injury in conditions like traumatic brain injury (TBI) or subarachnoid hemorrhage (SAH) .
Q. How does the timing of this compound administration affect outcomes in experimental stroke models?
Preclinical studies show this compound is effective only when administered early. In transient middle cerebral artery occlusion (MCAO) models, treatment within 10 minutes of ischemia onset reduces infarct volume, whereas delayed administration (>4 hours) or use in permanent ischemia models fails to show benefit . This contrasts with clinical trials where median treatment times exceeded 4 hours, likely contributing to translational failure .
Q. What animal models were pivotal in evaluating this compound’s efficacy?
Key models include:
- Transient MCAO in rats : Demonstrated 29.2% infarct reduction with this compound .
- SAH models : Showed reduced vasospasm and BBB leakage .
- Traumatic brain injury (TBI) : Highlighted gender-specific efficacy in male rodents . Limitations include underreporting of randomization/blinding in 44% of studies, raising concerns about bias .
Advanced Research Questions
Q. Why did this compound fail to improve outcomes in clinical trials despite preclinical success?
Critical factors include:
- Dosing disparities : Animal studies used higher doses (e.g., 10 mg/kg in rodents) , while clinical trials tested lower doses (2.5–15 mg/kg) without adjusting for species-specific metabolism .
- Timing delays : Median treatment in humans was ~5 hours vs. 10 minutes in animals .
- Gender pharmacokinetics : Females metabolize this compound faster, necessitating higher doses for equivalent exposure. Post hoc analyses revealed worsened outcomes in women receiving standard doses .
- Methodological flaws : Preclinical studies often lacked randomization, blinding, or publication of negative results .
Q. How do subgroup analyses clarify this compound’s limited efficacy in aneurysmal SAH?
In SAH trials, this compound reduced delayed cerebral ischemia (OR 0.80, 95% CI 0.69–0.93) but did not improve mortality or functional outcomes overall . However, post hoc analyses identified a survival benefit in males with traumatic SAH (6% vs. 24% mortality in placebo) . This gender disparity was attributed to faster drug clearance in females, highlighting the need for sex-stratified dosing .
Q. What methodological critiques arise from meta-analyses of this compound trials?
A Cochrane meta-analysis of six ischemic stroke trials (n=1,757) found this compound increased death/disability by 23% (OR 1.23, 95% CI 1.01–1.51) . Key issues included:
- Inadequate power : Underpowered subgroup analyses for gender and stroke severity .
- Heterogeneity : Variable dosing regimens and inclusion of unpublished data skewed interpretations .
- Safety signals : Higher rates of phlebitis (OR 2.81) and QTc prolongation .
Methodological Recommendations
Q. How can future studies address this compound’s translational challenges?
- Dose optimization : Use pharmacokinetic modeling to align human and animal exposures, adjusting for gender-specific metabolism .
- Stratified recruitment : Enrich trials with subgroups showing preclinical benefit (e.g., males with SAH) .
- Rigorous preclinical standards : Adopt ARRIVE guidelines for randomization, blinding, and data transparency .
- Combination therapies : Pair this compound with thrombolytics in transient ischemia, leveraging its BBB-penetration post-reperfusion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
